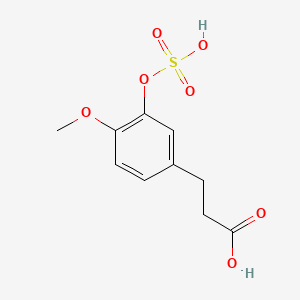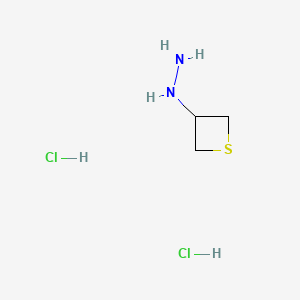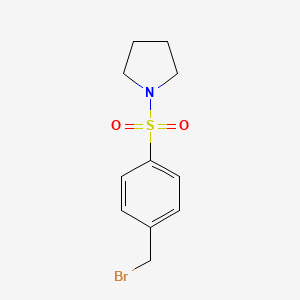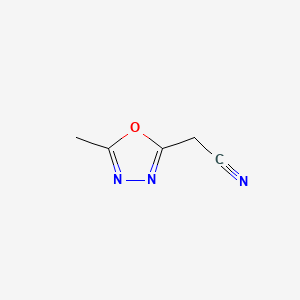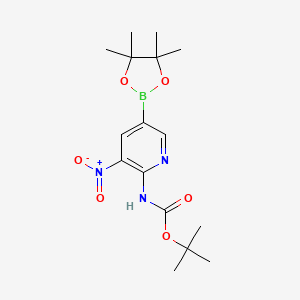
4-Methoxyphenyl-d4-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl-d4-acetonitrile is a deuterated compound with the molecular formula C9H5D4NO. It is a derivative of 4-Methoxyphenylacetonitrile, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl-d4-acetonitrile can be synthesized through several methods. One common approach involves the deuteration of 4-Methoxyphenylacetonitrile. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The production is carefully monitored to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl-d4-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl-d4-acetonitrile is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl-d4-acetonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to study the effects of deuterium substitution on biochemical processes. The presence of deuterium can alter reaction rates and pathways, providing insights into the mechanisms of action of related compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl cyanide
- 4-Methoxybenzonitrile
- 4-Methylbenzyl cyanide
Uniqueness
4-Methoxyphenyl-d4-acetonitrile is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated counterparts. This substitution provides valuable information in research applications, particularly in studies involving isotopic labeling and tracing. The deuterium atoms also influence the physical and chemical properties of the compound, making it a valuable tool in various scientific investigations .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methoxyphenyl-d4-acetonitrile involves the reaction of 4-Methoxyphenyl-d4-acetaldehyde with hydroxylamine hydrochloride followed by dehydration to form the desired product.", "Starting Materials": [ "4-Methoxyphenyl-d4-acetaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-Methoxyphenyl-d4-acetaldehyde (1.0 g) in methanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium acetate (1.5 g).", "Step 2: Heat the reaction mixture at 60°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry it under vacuum.", "Step 5: Dissolve the dried precipitate in ethanol (10 mL) and add acetic anhydride (1.0 mL).", "Step 6: Heat the reaction mixture at 60°C for 1 hour.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry it under vacuum.", "Step 9: Recrystallize the product from ethanol to obtain 4-Methoxyphenyl-d4-acetonitrile as a white solid." ] } | |
CAS-Nummer |
1219798-74-9 |
Molekularformel |
C9H9NO |
Molekulargewicht |
151.201 |
IUPAC-Name |
2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
PACGLQCRGWFBJH-QFFDRWTDSA-N |
SMILES |
COC1=CC=C(C=C1)CC#N |
Synonyme |
4-Methoxyphenyl-d4-acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)
